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Compound of Interest

Compound Name: 4'-Hydroxyacetophenone-13C2

Cat. No.: B1161850

Technical Guide: 4'-Hydroxyacetophenone-13C2

Identity, Synthesis, and Bioanalytical Application of Stable Isotopes

Executive Summary

4'-Hydroxyacetophenone-13C2 (also known as Piceol-13C2) is a stable isotope-labeled
analog of 4'-Hydroxyacetophenone (CAS: 99-93-4).[1] It is primarily utilized as an Internal
Standard (1S) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the

guantification of phenolic ketones, paracetamol impurities, and specific plant metabolites.

The "CAS Number" Paradox: Unlike high-volume commercial reagents, stable isotopes often
lack a single, globally harmonized CAS registry number. They are frequently indexed under the
Parent CAS (99-93-4) with an isotopic modifier, or assigned vendor-specific catalog numbers.

This guide provides the definitive technical framework for identifying, synthesizing, and utilizing
this compound in regulated bioanalysis.

Part 1: Chemical Identity & Isotopic Topology

To ensure scientific integrity, researchers must distinguish between the two primary isotopic
isomers of "4'-Hydroxyacetophenone-13C2." The specific labeling pattern dictates the mass
spectral fragmentation and cost of goods.
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The Isomers

The term "13C2" implies the replacement of two

atoms with

Feature

Isomer A: Acetyl-Labeled
(Preferred)

Isomer B: Ring-Labeled

Chemical Name

1-(4-Hydroxyphenyl)ethanone-
(acetyl-ngcontent-ng-
€1989010908="" _nghost-ng-
c3017681703="" class="inline

ng-star-inserted">

)

1-(4-Hydroxyphenyl)ethanone-
(ring-

)

Label Position

Carbonyl and Methyl carbons
of the acetyl group.

Two carbons within the

benzene ring.[2][3]

Acetic Anhydride- Phenol-

Precursor or Acetyl Chloride- (usually results in
labeling).
) General Internal Standard Metabolic studies requiring ring

Primary Use ) -

(Cost-effective). stability.

99-93-4 (Search: "99-93-4
Parent CAS 99-93-4

labeled")

Physico-Chemical Properties[5]

e Molecular Formula:

e Molecular Weight: ~138.15 g/mol (Parent: 136.15 g/mol )

e Mass Shift: +2.007 Da
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» Solubility: Soluble in Methanol, Acetonitrile, DMSO; slightly soluble in water.

Part 2: Synthesis & Manufacturing Logic

The most robust route for synthesizing 4'-Hydroxyacetophenone-13C2 (Acetyl-labeled)
utilizes the Fries Rearrangement. This method is preferred for its high atom economy regarding
the labeled precursor.

Synthesis Workflow

 Esterification: Phenol reacts with Acetic Anhydride-

to form Phenyl Acetate-

o Rearrangement: In the presence of a Lewis Acid (e.g.,

), the acetyl group migrates from the oxygen to the para position of the ring.

Reaction Pathway Diagram

4'-Hydroxyacetophenone-13C2
(Para-Isomer)

Fries Rearrangement
(Major Product]

Lewis Acid (AICI3)
Heat

(Minor Product)

Phenol + Acetic Anhydride-13C2 Esterification ghenvl EAEc;;a:;e-BCZ

2'-Hydroxyacetophenone-13C2
(Ortho-Isomer)

Click to download full resolution via product page

Caption: Figure 1. Synthesis of 4'-Hydroxyacetophenone-13C2 via Fries Rearrangement of
labeled Phenyl Acetate.

Part 3: Bioanalytical Application (LC-MS/MS)

In drug development, 4'-Hydroxyacetophenone-13C2 serves as a critical Internal Standard
(IS) to correct for matrix effects and ionization suppression.
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Mass Spectrometry Transition Logic

When developing a Multiple Reaction Monitoring (MRM) method, the fragmentation pattern of
the IS must mirror the analyte but maintain mass separation.

« lonization: Electrospray lonization (ESI) in Negative or Positive mode (Negative is often

more sensitive for phenolics).
e Precursor lon (Negative Mode):
o Analyte (Unlabeled): m/z 135.0
o IS (Labeled): m/z 137.0
e Product lons:
o Loss of Methyl radical (

) is common.

o Since the label is on the acetyl group, the fragment containing the ring will lose the label if
the cleavage removes the acetyl group entirely, but will retain the carbonyl carbon if only

methyl is lost.

Method Optimization Workflow
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Stock Solution Prep

(2 mg/mL in MeOH)

Q1 Scan (Full Scan)
Identify Precursor [M-H]-

/
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—_———————————

If >20% Interference

Select Transitions
Quant: 137.0 -> 94.0 (Phenol-13C?)
Qual: 137.0 -> 122.0 (Loss of CH3)

~N—— e —————

Check Cross-Signal
(Isotope Contribution)

Click to download full resolution via product page

Caption: Figure 2. LC-MS/MS Method Development workflow for optimizing 13C2-labeled
Internal Standards.

Part 4: Experimental Protocols
Preparation of Calibration Standards

Objective: Create a self-validating standard curve using the 13C2-IS.

o Primary Stock (1S): Dissolve 1.0 mg of 4'-Hydroxyacetophenone-13C2 in 1.0 mL of
Methanol (LC-MS Grade). Store at -20°C.

o Working Internal Standard (WIS): Dilute Primary Stock to 500 ng/mL in 50:50
Methanol:Water.

¢ Spiking: Add 50 uL of WIS to every standard, QC, and unknown sample tube.
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» Equilibration: Vortex for 30 seconds to ensure the IS binds to the matrix (plasma/urine)
similarly to the analyte before extraction.

Isotopic Purity Verification (Self-Validation Step)

Before running a full batch, you must verify that the 13C2 material does not contain significant
unlabeled parent (M+0).

e Protocol: Inject a "Zero Sample" (Matrix + IS only).

o Acceptance Criteria: The response at the analyte channel (m/z 135) must be < 20% of the
LLOQ response.

o Why? If the 13C2 reagent is only 98% pure, the 2% unlabeled impurity will cause false
positives in your quantitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. merckmillipore.com [merckmillipore.com]
e 2. boronmolecular.com [boronmolecular.com]

e 3. CAS Common Chemistry [commonchemistry.cas.org]
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e To cite this document: BenchChem. [4'-Hydroxyacetophenone-13C2 CAS number inquiry].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1161850#4-hydroxyacetophenone-13c2-cas-number-

inquiry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1161850#4-hydroxyacetophenone-13c2-cas-number-inquiry
https://www.benchchem.com/product/b1161850#4-hydroxyacetophenone-13c2-cas-number-inquiry
https://www.benchchem.com/product/b1161850#4-hydroxyacetophenone-13c2-cas-number-inquiry
https://www.benchchem.com/product/b1161850#4-hydroxyacetophenone-13c2-cas-number-inquiry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1161850?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

